molecular formula C6H16Cl2N2 B2969632 (3-Methylcyclopentyl)hydrazine;dihydrochloride CAS No. 2551117-25-8

(3-Methylcyclopentyl)hydrazine;dihydrochloride

Cat. No.: B2969632
CAS No.: 2551117-25-8
M. Wt: 187.11
InChI Key: VVLPVYCHYDAYBD-UHFFFAOYSA-N
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Description

(3-Methylcyclopentyl)hydrazine;dihydrochloride is a chemical compound with the molecular formula C6H14N2.2HCl. It is a hydrazine derivative, which means it contains the functional group -NH-NH2. This compound is typically used in various chemical reactions and research applications due to its unique properties.

Scientific Research Applications

(3-Methylcyclopentyl)hydrazine;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to form various nitrogen-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylcyclopentyl)hydrazine;dihydrochloride typically involves the reaction of 3-methylcyclopentanone with hydrazine hydrate. The reaction is carried out under acidic conditions to form the dihydrochloride salt. The general reaction scheme is as follows:

    Starting Material: 3-methylcyclopentanone

    Reagent: Hydrazine hydrate

    Conditions: Acidic medium (e.g., hydrochloric acid)

The reaction proceeds through the formation of an intermediate hydrazone, which is then converted to the hydrazine derivative under the acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Large-scale reaction vessels: To accommodate the increased volume of reactants.

    Controlled temperature and pressure: To ensure optimal reaction conditions and yield.

    Purification steps: Including crystallization and filtration to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(3-Methylcyclopentyl)hydrazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form amines or other reduced nitrogen species.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Azines or other nitrogen-containing compounds.

    Reduction: Amines or other reduced nitrogen species.

    Substitution: Various substituted hydrazine derivatives.

Mechanism of Action

The mechanism of action of (3-Methylcyclopentyl)hydrazine;dihydrochloride involves its interaction with various molecular targets and pathways. The hydrazine group (-NH-NH2) can form covalent bonds with electrophilic centers in biomolecules, leading to the formation of stable adducts. This interaction can affect the function of enzymes, receptors, and other proteins, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylhydrazine: Similar structure but lacks the methyl group.

    Methylhydrazine: Contains a methyl group but lacks the cyclopentyl ring.

    Phenylhydrazine: Contains a phenyl group instead of the cyclopentyl ring.

Uniqueness

(3-Methylcyclopentyl)hydrazine;dihydrochloride is unique due to the presence of both the cyclopentyl ring and the methyl group, which confer specific chemical and biological properties. This combination of structural features allows it to participate in a wide range of chemical reactions and exhibit distinct biological activities compared to its analogs.

Properties

IUPAC Name

(3-methylcyclopentyl)hydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5-2-3-6(4-5)8-7;;/h5-6,8H,2-4,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLPVYCHYDAYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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